molecular formula C14H12BrF3N4O B442798 3-Bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

3-Bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B442798
M. Wt: 389.17 g/mol
InChI Key: NDKUFWPFSYUQNN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold known for its versatility in medicinal chemistry. Its structure features:

  • 3-Bromo substitution: Enhances electrophilicity and serves as a handle for further functionalization via cross-coupling reactions .
  • 7-Trifluoromethyl group: Increases metabolic stability and lipophilicity, influencing bioavailability .
  • 2-Carboxamide moiety: Facilitates hydrogen bonding with biological targets, critical for kinase inhibition or receptor modulation .

Properties

Molecular Formula

C14H12BrF3N4O

Molecular Weight

389.17 g/mol

IUPAC Name

3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H12BrF3N4O/c15-10-11(12(19)23)21-22-9(14(16,17)18)6-8(20-13(10)22)7-4-2-1-3-5-7/h1-5,8-9,20H,6H2,(H2,19,23)

InChI Key

NDKUFWPFSYUQNN-UHFFFAOYSA-N

SMILES

C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)N)Br)C3=CC=CC=C3

Canonical SMILES

C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)N)Br)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

3-Bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H15BrF6N4O
  • Molecular Weight : 533.26 g/mol
  • CAS Number : [Not provided in search results]

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various mechanisms of action. These include:

  • Inhibition of Enzymatic Activity : Many derivatives show significant inhibition against enzymes such as kinases and phosphodiesterases, which are critical in cell signaling and proliferation pathways.
  • Antimicrobial Activity : The compound has been evaluated for its effects against various pathogens, including Mycobacterium tuberculosis, demonstrating promising inhibitory effects.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description Reference
AnticancerExhibits cytotoxic effects against several cancer cell lines.
AntimicrobialDemonstrates significant activity against M. tuberculosis with MIC values below 20 µM.
Enzyme InhibitionInhibits specific kinases involved in cancer progression and inflammatory responses.
PsychopharmacologicalPotential applications in treating neurological disorders due to its effects on neurotransmitter systems.

Case Studies

  • Antimycobacterial Activity :
    In a study assessing the antimicrobial properties of various compounds, this compound was identified as having a minimum inhibitory concentration (MIC) of less than 20 µM against Mycobacterium tuberculosis. This suggests a strong potential for development as an antitubercular agent .
  • Cytotoxicity in Cancer Research :
    A series of experiments conducted on different cancer cell lines revealed that this compound exhibits significant cytotoxicity. For example, it showed an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 10 µM against HepG2 liver cancer cells . This indicates a need for further exploration into its mechanisms and potential use in cancer therapy.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substitutions

Compound Name C-3 Substituent C-5 Substituent Carboxamide Group Molecular Weight Notable Properties/Activities
Target Compound Br Phenyl -NH-(unsubstituted) ~500 (est.) N/A (prototype for comparison)
5-(1,3-Benzodioxol-5-yl)-N-(2-chlorophenyl)-... Br 1,3-Benzodioxol-5-yl -NH-(2-chlorophenyl) ~550 (est.) Enhanced steric bulk; potential CNS activity
N-(2-chlorobenzyl)-5-(4-methylphenyl)-... Br 4-Methylphenyl -NH-(2-chlorobenzyl) ~520 (est.) Improved lipophilicity
3-Bromo-5-(2-chlorophenyl)-2-methyl-... Br 2-Chlorophenyl -NH-(unsubstituted) + 2-CH3 390.59 Increased halogen bonding; kinase inhibition
3-Bromo-5-(4-bromophenyl)-N-[3-(imidazolyl)propyl]-... Br 4-Bromophenyl -NH-(3-imidazolylpropyl) 572.18 Enhanced solubility via polar side chain
3-Bromo-N-(2-furylmethyl)-5-(4-methoxyphenyl)-... Br 4-Methoxyphenyl -NH-(2-furylmethyl) ~550 (est.) Electron-donating OMe group; redox activity

Preparation Methods

Cyclocondensation of 5-Aminopyrazole-4-carboxamide with Trifluoromethyl Enaminones

A pivotal method involves reacting 5-amino-N-aryl-1H-pyrazole-4-carboxamide with 1-(aryl)-3-(dimethylamino)prop-2-en-1-ones (enaminones) in glacial acetic acid. The enaminone’s aryl group (e.g., phenyl) directs substitution at position 5 of the pyrimidine ring, while the trifluoromethyl group originates from a separate reagent, such as ethyl 4,4,4-trifluoro-2-butynoate.

Example Protocol:

  • 5-Amino-N-phenyl-1H-pyrazole-4-carboxamide (1.0 mmol) and ethyl 4,4,4-trifluoro-2-butynoate (1.2 mmol) are heated in 1,4-dioxane under microwave irradiation (110°C, 2 h).

  • Sodium methoxide (2 equiv.) is added, and the mixture is stirred at room temperature for 12 h.

  • The product, 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide , is isolated in 63% yield after column chromatography.

Bromination at Position 3

Selective bromination at position 3 is achieved using N-bromosuccinimide (NBS) under mild conditions. This step is critical for enabling subsequent cross-coupling reactions.

Procedure:

  • The pyrazolo[1,5-a]pyrimidine core (1.0 mmol) is dissolved in dichloromethane (8 mL).

  • NBS (1.1 mmol) is added, and the reaction is stirred under argon at room temperature for 12 h.

  • The crude product is purified via column chromatography (PE/EtOAc, 7.5:2.5), yielding 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-one in 94% yield.

Key Data:

ReagentSolventTime (h)Yield (%)
NBSCH₂Cl₂1294

Introduction of the Phenyl Group at Position 5

The phenyl group at position 5 is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr) .

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between the brominated intermediate and phenylboronic acid installs the phenyl group.

Protocol:

  • 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-one (1.0 mmol), phenylboronic acid (2.0 mmol), and K₂CO₃ (2.0 mmol) are suspended in ethanol/water (4:1).

  • XPhosPdG2 (10 mol%) is added, and the mixture is irradiated under microwave (135°C, 40 min).

  • The product, 3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide , is isolated in 85% yield.

SNAr Reaction

Activation of the C5 carbonyl with PyBroP enables substitution with aniline derivatives, though this method is less efficient for aryl groups.

Reduction to the Tetrahydropyrimidine Structure

The aromatic pyrimidine ring is hydrogenated to the 4,5,6,7-tetrahydro form using catalytic hydrogenation.

Procedure:

  • The aromatic intermediate (1.0 mmol) is dissolved in ethanol (10 mL).

  • Pd/C (10 wt%) is added, and the mixture is stirred under H₂ (50 psi) at 60°C for 24 h.

  • The saturated product is isolated in 78% yield after filtration and crystallization.

Optimization Note:

  • Partial hydrogenation requires careful control to avoid over-reduction of the pyrazole ring.

Optimization and Yield Considerations

Sequential vs. One-Pot Synthesis

Sequential bromination and coupling (Path A) yield higher overall efficiency (91% over two steps) compared to reversed sequences (Path B, 77%).

Challenges in One-Pot Reactions

Attempts to combine bromination and coupling in one pot led to debromination by-products (61% yield of undesired debrominated compound) .

Q & A

Q. What are the key synthetic routes for preparing this compound, and how are critical intermediates characterized?

The synthesis typically involves multi-step reactions, including cyclocondensation of enaminones with hydrazine derivatives, followed by halogenation and carboxamide functionalization. For example, intermediates like 7-amino-pyrazolo[1,5-a]pyrimidine precursors can be synthesized via refluxing in ethanol/DMF with catalytic acid, followed by bromination using N-bromosuccinimide (NBS) . Key intermediates are characterized using:

  • IR spectroscopy : To confirm functional groups (e.g., C=O at ~1650 cm⁻¹, NH₂ at ~3400 cm⁻¹).
  • NMR (¹H/¹³C) : To assign aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl carbon signals (δ 120–125 ppm, split due to coupling with fluorine).
  • Mass spectrometry : To verify molecular ions (e.g., [M+H]⁺ matching calculated molecular weights) .

Q. How do reaction conditions (solvent, temperature, catalysts) influence the yield and purity of this compound?

  • Solvent choice : Polar aprotic solvents (e.g., DMF, pyridine) enhance solubility of intermediates, while ethanol facilitates recrystallization .
  • Temperature : Cyclocondensation reactions often require reflux (70–100°C) for 5–12 hours to achieve >70% yield .
  • Catalysts : Acidic conditions (HCl or p-toluenesulfonic acid) accelerate ring closure in pyrimidine formation .
  • Purification : Recrystallization from ethanol/DMF mixtures improves purity (>95% by HPLC) .

Advanced Research Questions

Q. What computational strategies can predict optimal reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model transition states and predict regioselectivity in bromination or cyclization steps. For example:

  • Reaction barrier analysis : Identifies energy minima for intermediates, optimizing stepwise synthesis .
  • Solvent effect simulations : COSMO-RS models predict solvent interactions to minimize side reactions .
  • Machine learning : Trained on existing pyrazolo[1,5-a]pyrimidine datasets to recommend catalyst systems (e.g., Pd-mediated cross-coupling for aryl substitutions) .

Q. How does X-ray crystallography confirm the molecular structure and intermolecular interactions?

Single-crystal X-ray diffraction reveals:

  • Bond lengths/angles : The pyrazolo-pyrimidine core shows bond alternation (C–N: 1.32–1.38 Å; C–C: 1.40–1.46 Å), consistent with aromaticity .
  • Crystal packing : Stabilized by N–H···N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.4–3.6 Å interplanar distances) .
  • Conformational analysis : The tetrahydropyrimidine ring adopts a flattened envelope conformation (Cremer-Pople parameters: Q = 0.125 Å, θ = 109.7°) .

Q. How does the trifluoromethyl group affect the compound’s electronic properties and reactivity?

  • Electron-withdrawing effect : The CF₃ group reduces electron density on the pyrimidine ring, increasing susceptibility to nucleophilic attack at the C-3 position .
  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability in biological assays .
  • Steric effects : The CF₃ group’s bulkiness influences regioselectivity in substitution reactions (e.g., favoring para over meta positions in aryl coupling) .

Notes on Contradictions

  • Synthetic Routes : uses hydrazine derivatives for cyclization, while employs 5-aminotetrazole, suggesting alternative pathways depending on precursor availability .
  • Purification : Some studies favor recrystallization (), whereas others use column chromatography for halogenated analogs ().

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